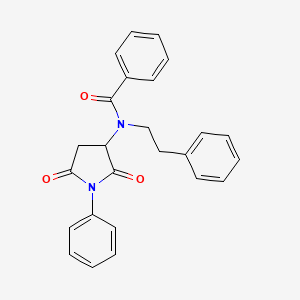
N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-phenylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-phenylethyl)benzamide, also known as DPPB, is a chemical compound that has been extensively studied for its potential use in scientific research. DPPB is a benzamide derivative that has been shown to have a range of biochemical and physiological effects.
作用机制
The mechanism of action of N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-phenylethyl)benzamide is not fully understood, but it is thought to involve the modulation of the sigma-1 receptor. Binding of this compound to the sigma-1 receptor has been shown to alter the receptor's conformation, leading to changes in downstream signaling pathways. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. In addition to its effects on the sigma-1 receptor and enzyme activity, this compound has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. This compound has also been shown to modulate the release of neurotransmitters such as dopamine and glutamate.
实验室实验的优点和局限性
One of the main advantages of using N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-phenylethyl)benzamide in lab experiments is its high affinity for the sigma-1 receptor. This makes it a valuable tool for studying the receptor's function and for developing new drugs that target the receptor. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental protocols.
未来方向
There are several future directions for research involving N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-phenylethyl)benzamide. One area of interest is the development of new drugs that target the sigma-1 receptor. This compound has been shown to be a valuable tool for identifying new drug candidates, and further research may lead to the development of more effective and selective drugs. Another area of interest is the study of this compound's effects on other physiological systems, such as the immune system and the cardiovascular system. Finally, there is a need for further research into the mechanism of action of this compound, which may lead to a better understanding of the sigma-1 receptor and its role in physiological processes.
合成方法
The synthesis of N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-phenylethyl)benzamide involves a multistep process that begins with the reaction of 2-phenylethylamine with benzoyl chloride to form N-benzoyl-2-phenylethylamine. This intermediate is then reacted with pyrrolidine-2,5-dione to yield this compound. The purity of the final product is typically confirmed using techniques such as NMR spectroscopy and HPLC.
科学研究应用
N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-phenylethyl)benzamide has been shown to have a range of potential scientific research applications. One of the most promising areas of research involves the use of this compound as a tool for studying the function of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in a variety of physiological processes, including pain, addiction, and depression. This compound has been shown to bind to the sigma-1 receptor with high affinity, making it a valuable tool for studying the receptor's function.
属性
IUPAC Name |
N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c28-23-18-22(25(30)27(23)21-14-8-3-9-15-21)26(17-16-19-10-4-1-5-11-19)24(29)20-12-6-2-7-13-20/h1-15,22H,16-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMMZAGNHDWAIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)N(CCC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-chlorophenyl)-2-ethyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5010399.png)
![5-{[3-(methoxycarbonyl)-4-phenyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5010407.png)
![N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5010410.png)
![methyl 4-[2-(anilinocarbonyl)hydrazino]-4-oxobutanoate](/img/structure/B5010419.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azocane](/img/structure/B5010424.png)
![5-[(4-isobutoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5010441.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B5010444.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine](/img/structure/B5010452.png)

![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B5010471.png)
![2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]thio}-N-methylacetamide](/img/structure/B5010476.png)
![4-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5010482.png)
![3-(2-chloro-5-nitrobenzylidene)-9-propyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B5010485.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]piperidine oxalate](/img/structure/B5010492.png)